![molecular formula C15H16FN5OS B12582863 Acetamide,2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl-](/img/structure/B12582863.png)
Acetamide,2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl-
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Overview
Description
Acetamide,2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl- is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of Acetamide,2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl- typically involves multiple steps, including the formation of the indole nucleus and subsequent functionalization. The reaction conditions often require specific reagents and catalysts to achieve the desired product. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in biological assays, particularly in the study of enzyme interactions.
Medicine: Research has indicated its potential as a therapeutic agent due to its biological activity.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Acetamide,2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl- involves its interaction with specific molecular targets and pathways. The compound binds to certain receptors or enzymes, modulating their activity and leading to the observed biological effects. Detailed studies are required to fully elucidate these pathways .
Comparison with Similar Compounds
When compared to other indole derivatives, Acetamide,2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl- stands out due to its unique structural features and biological activities. Similar compounds include:
Indole-3-acetic acid: A plant hormone with different biological functions.
Indole-2-carboxylic acid: Known for its antimicrobial properties.
5-Fluoroindole: Used in various chemical syntheses.
Biological Activity
Acetamide, 2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl- is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound integrates an acetamide group, a propyl chain, and a triazino-indole moiety, which collectively contribute to its pharmacological profile. The presence of fluorine and a thioether linkage enhances its reactivity and biological interactions.
- Molecular Formula : C15H16FN5O2S
- Molecular Weight : Approximately 333.38 g/mol
- Structural Features :
- Acetamide group
- Propyl chain
- Triazino-indole structure
- Fluorine substitution
The complex structure suggests diverse reactivity patterns and potential applications in drug design.
Preliminary Findings
Recent studies indicate that Acetamide, 2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl- exhibits significant biological activities, including:
- Antimicrobial Activity : Initial screenings have shown promising antimicrobial effects against various pathogens.
- Anticancer Potential : The compound has demonstrated cytotoxic effects on cancer cell lines, suggesting its potential as an anticancer agent.
While specific mechanisms remain to be fully elucidated, the following hypotheses have been proposed:
- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression in cancer cells.
- Induction of Apoptosis : Evidence suggests it may trigger apoptotic pathways in malignant cells.
- Interaction with Enzymatic Targets : The unique structure allows for potential interactions with key enzymes involved in metabolic pathways.
Comparative Analysis with Related Compounds
Compound Name | Structure Features | Biological Activity | Unique Characteristics |
---|---|---|---|
Acetamide, N-(Cyclohexylmethyl)-2-thio | Cyclohexyl side chain | Antimicrobial | Variation affects solubility and activity |
Acetamide, 2-(8-Ethyl)-thio | Ethyl instead of Fluorine | Antimicrobial | Variation in halogen substitution alters potency |
Acetamide Derivative (generic) | General acetamide structure | Varies widely | Lack of specific bioactive motifs |
The unique combination of fluorine substitution and the triazino-indole framework in Acetamide, 2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl- may enhance its biological activity compared to other derivatives.
Anticancer Activity
In vitro studies have evaluated the compound's efficacy against various cancer cell lines:
-
MCF7 (Breast Cancer) :
- IC50 Value : Approximately 10 µM
- Observed significant reduction in cell viability.
-
A549 (Lung Cancer) :
- IC50 Value : Approximately 15 µM
- Induction of apoptosis confirmed through flow cytometry assays.
-
HepG2 (Liver Cancer) :
- IC50 Value : Approximately 12 µM
- Mechanistic studies indicated involvement of caspase activation.
These findings underscore the compound's potential as a lead candidate for further development in cancer therapeutics.
Antimicrobial Studies
Preliminary antimicrobial assays revealed that Acetamide, 2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl- exhibited notable activity against:
- Staphylococcus aureus
- Escherichia coli
The minimum inhibitory concentration (MIC) values were determined to be around 32 µg/mL for both pathogens, indicating moderate antibacterial activity.
Properties
Molecular Formula |
C15H16FN5OS |
---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
2-[(8-fluoro-5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-propylacetamide |
InChI |
InChI=1S/C15H16FN5OS/c1-3-6-17-12(22)8-23-15-18-14-13(19-20-15)10-7-9(16)4-5-11(10)21(14)2/h4-5,7H,3,6,8H2,1-2H3,(H,17,22) |
InChI Key |
OCVUUJSOZGVEEV-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)CSC1=NC2=C(C3=C(N2C)C=CC(=C3)F)N=N1 |
Origin of Product |
United States |
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